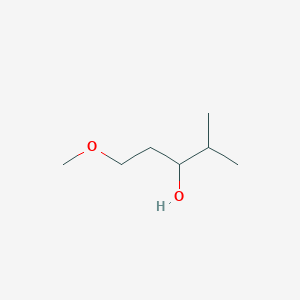
1-Methoxy-4-methylpentan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-methylpentan-3-ol is an organic compound with the molecular formula C7H16O2. It is a type of alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is known for its unique structure, which includes a methoxy group (-OCH3) and a methyl group (-CH3) attached to the pentane chain. It is a liquid at room temperature and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-4-methylpentan-3-ol can be synthesized through several methods. One common approach involves the reaction of 4-methylpentan-3-one with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which then undergoes dehydration to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, often involving the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-4-methylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde, depending on the reaction conditions.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions.
Major Products Formed:
Oxidation: The major products include 4-methylpentan-3-one and 4-methylpentanal.
Reduction: The major product is 4-methylpentane.
Substitution: The major products depend on the nucleophile used, such as 1-chloro-4-methylpentan-3-ol when using chloride.
Scientific Research Applications
1-Methoxy-4-methylpentan-3-ol has several applications in scientific research, including:
Chemistry: It is used as a solvent and a reagent in various organic synthesis reactions.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-methoxy-4-methylpentan-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The methoxy group can also affect the compound’s solubility and reactivity, impacting its overall biological and chemical behavior.
Comparison with Similar Compounds
1-Methoxy-2-methylpropan-2-ol: Similar structure but with a different arrangement of the methoxy and methyl groups.
1-Methoxy-3-methylbutan-2-ol: Another similar compound with a different carbon chain length and functional group positioning.
Uniqueness: 1-Methoxy-4-methylpentan-3-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Its combination of a methoxy group and a hydroxyl group on a pentane chain makes it versatile for various applications in research and industry.
Properties
IUPAC Name |
1-methoxy-4-methylpentan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-6(2)7(8)4-5-9-3/h6-8H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPHCKMCUOOYCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCOC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














